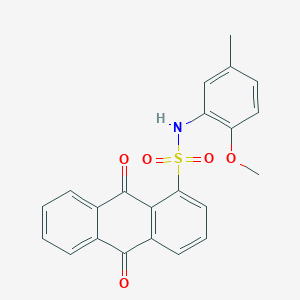amino]phenyl isonicotinate](/img/structure/B280750.png)
4-[[(4-Fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4-Fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate, commonly known as FS-1, is a chemical compound that has attracted significant attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
FS-1 exerts its therapeutic effects through its ability to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and infectious diseases. In cancer, FS-1 inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammation research has demonstrated that FS-1 can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines. In infectious disease research, FS-1 has been shown to inhibit the activity of viral proteases and reverse transcriptases, which are enzymes involved in viral replication.
Biochemical and Physiological Effects:
FS-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, FS-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, FS-1 has been shown to reduce the production of inflammatory cytokines and chemokines. In infectious disease research, FS-1 has been shown to inhibit viral replication and reduce viral load in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FS-1 has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, FS-1 also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
FS-1 has significant potential for future therapeutic applications, and several directions for future research can be explored. These include the development of more potent and selective analogs of FS-1, the investigation of FS-1's potential for combination therapy with other drugs, and the exploration of FS-1's potential for other therapeutic applications, such as neurodegenerative diseases and metabolic disorders.
In conclusion, FS-1 is a promising chemical compound with significant potential for therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of FS-1 and its analogs.
Métodos De Síntesis
FS-1 can be synthesized using a multi-step process involving the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with isonicotinic acid, followed by the reaction of the resulting intermediate with 4-aminophenyl isonicotinate. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
FS-1 has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, FS-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has demonstrated that FS-1 can reduce the production of inflammatory cytokines and alleviate inflammation in animal models. In infectious disease research, FS-1 has been shown to have antiviral activity against several viruses, including HIV and influenza A virus.
Propiedades
Fórmula molecular |
C25H18FN3O5S |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
[4-[(4-fluoro-2-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C25H18FN3O5S/c1-17-16-20(26)2-7-23(17)35(32,33)29(24(30)18-8-12-27-13-9-18)21-3-5-22(6-4-21)34-25(31)19-10-14-28-15-11-19/h2-16H,1H3 |
Clave InChI |
OBTSIEKAKVFLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
SMILES canónico |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
